2-(Bromomethyl)-6-chloro-4-methoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
2-(bromomethyl)-6-chloro-4-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-2-5(4-8)10-7(9)3-6/h2-3H,4H2,1H3 |
InChI Key |
KDCRIMZKDHQKIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)CBr |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 2 Bromomethyl 6 Chloro 4 Methoxypyridine
Reactivity of the Bromomethyl Group
The bromomethyl group attached to the pyridine (B92270) ring at the 2-position is analogous to a benzylic halide. This structural feature imparts high reactivity towards a variety of transformations, primarily nucleophilic substitution, due to the ability of the aromatic pyridine ring to stabilize reaction intermediates.
Nucleophilic Substitution Reactions (SN1, SN2 Pathways)
The C-Br bond in the bromomethyl moiety is the most reactive site on the molecule for nucleophilic attack. The compound readily undergoes nucleophilic substitution reactions where the bromide ion, a good leaving group, is displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. youtube.com The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, and the operative mechanism is a subject of mechanistic investigation.
As a primary halide, an SN2 pathway is generally expected. ucalgary.ca In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.orgyoutube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com Steric hindrance around the reaction center is a critical factor for SN2 reactions. youtube.commasterorganicchemistry.com
However, the substrate's structure also allows for the possibility of an SN1 mechanism. The SN1 pathway involves a stepwise process where the leaving group first departs, forming a carbocation intermediate, which is then rapidly attacked by the nucleophile. libretexts.org The rate-determining step is the formation of this carbocation. masterorganicchemistry.com The pyridyl group, analogous to a phenyl group, can stabilize the adjacent carbocation through resonance, which would favor an SN1 pathway. The presence of the electron-donating methoxy (B1213986) group at the 4-position further enhances this stabilization. Research on the reactions of similarly activated benzyl (B1604629) halides with pyridines has shown that a duality of SN1 and SN2 mechanisms can occur simultaneously, without an intermediate mechanism. researchgate.net Therefore, for 2-(bromomethyl)-6-chloro-4-methoxypyridine, a spectrum of behavior is possible, with strong, unhindered nucleophiles favoring the SN2 pathway, while weaker nucleophiles or conditions that promote ionization may lead to reactions with significant SN1 character.
Table 1: Comparison of SN1 and SN2 Pathways for the Bromomethyl Group
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Mechanism | Two-step (ionization, then nucleophilic attack) | One-step (concerted) |
| Intermediate | Carbocation (resonance-stabilized by pyridine ring) | None (pentacoordinate transition state) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Favored by | Weaker nucleophiles, polar protic solvents, stabilizing groups (methoxy) | Stronger nucleophiles, polar aprotic solvents, less steric hindrance |
| Stereochemistry | Racemization (if chiral) | Inversion of configuration |
Elimination Reactions for Olefin Formation
While alkyl halides can undergo elimination reactions (E1 or E2) to form alkenes, this pathway is generally less favored for primary benzylic-type halides like this compound compared to substitution. ucalgary.ca The formation of the corresponding olefin, 6-chloro-4-methoxy-2-vinylpyridine, via direct dehydrobromination is not a commonly reported transformation. Synthetic routes to vinylpyridines typically involve alternative methods, such as the dehydration of the corresponding 2-(hydroxyethyl)pyridine intermediate, which is itself synthesized from the condensation of a methylpyridine with formaldehyde. wikipedia.orgchemicalbook.comgoogle.comgoogle.com The predominance of substitution reactions for the bromomethyl group means that olefin formation is, at best, a minor side reaction under typical nucleophilic conditions.
Radical Reactivity and Associated Transformations
The position of the bromomethyl group is analogous to a benzylic position, which is known to be susceptible to radical reactions. The stability of the intermediate radical is key to this reactivity. The synthesis of the title compound often involves a radical bromination step using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.com This indicates that the C-H bonds of the parent methyl group are readily cleaved to form a resonance-stabilized pyridyl-methyl radical. This inherent radical stability suggests that this compound can participate in various radical-mediated transformations, such as radical additions or couplings, although these are less common than its nucleophilic substitution reactions.
Reactivity of the Chloro Substituent
The chloro group at the 6-position of the pyridine ring is an aryl chloride. Its reactivity is substantially different from that of the bromomethyl group. Direct nucleophilic substitution is more difficult due to the high strength of the sp² C-Cl bond. However, the electronic properties of the pyridine ring enable specific reaction pathways, namely nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a viable pathway for replacing the chloro substituent. This reaction is possible because the electron-withdrawing nitrogen atom in the pyridine ring can stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org
For pyridines, SNAr is highly regioselective, occurring preferentially at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen. echemi.comyoutube.com The chloro group in this compound is located at the activated 6-position (ortho). Nucleophilic attack at this carbon allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. echemi.com This activation by the ring nitrogen is crucial and often allows the reaction to proceed under relatively mild conditions. While the methoxy group at the 4-position is electron-donating and would typically deactivate an aromatic ring towards nucleophilic attack, the overriding activation provided by the ortho-nitrogen atom facilitates the SNAr pathway at the C-6 position.
Table 2: Factors Influencing SNAr at the C-6 Chloro Position
| Factor | Influence on Reactivity | Rationale |
|---|---|---|
| Ring Nitrogen | Activating | Stabilizes the negative charge in the Meisenheimer intermediate via resonance. echemi.com |
| Chloro Group Position | Activating (Ortho) | Allows for direct resonance stabilization of the intermediate by the nitrogen atom. youtube.com |
| Methoxy Group (C-4) | Deactivating (minor) | Electron-donating nature slightly disfavors the formation of a negative intermediate. |
| Leaving Group | Good (Chloride) | The C-Cl bond is broken in the second, often fast, step of the reaction. |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig, Ullmann)
The chloro substituent at the 6-position is an excellent handle for various palladium- and copper-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (like a boronic acid or ester) using a palladium catalyst and a base. google.com It is a highly versatile method for forming new C-C bonds. The general mechanism involves oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. google.com This reaction is effective for chloropyridines, enabling the introduction of various aryl or vinyl groups at the 6-position. bldpharm.com
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. rsc.orgmdpi.com This provides a route to introduce alkenyl substituents at the C-6 position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. libretexts.orgd-nb.info The reaction uses a palladium catalyst with specialized, bulky electron-rich phosphine (B1218219) ligands and a strong base. wuxiapptec.com The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination to yield the arylamine. masterorganicchemistry.comd-nb.info This reaction allows for the synthesis of 6-amino-pyridines from the parent chloro-pyridine.
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form C-O, C-S, and C-N bonds by coupling aryl halides with alcohols, thiols, or amines, respectively. chemicalbook.com While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern variations use catalytic amounts of copper with specific ligands, making the transformation more practical. ucalgary.cachemicalbook.com This reaction offers an alternative to the palladium-catalyzed methods, particularly for forming aryl ethers and thioethers.
Table 3: Summary of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(0) complex, Base |
| Heck | Alkene | C-C | Pd(0) complex, Base |
| Buchwald-Hartwig | Amine | C-N | Pd(0) complex, Ligand, Base |
| Ullmann | Alcohol, Thiol, Amine | C-O, C-S, C-N | Cu(I) or Cu(0), Base |
Reactivity of the Methoxy Group
The methoxy group at the 4-position of the pyridine ring significantly influences the molecule's reactivity. It primarily functions as an electron-donating group through resonance, which has a profound effect on the pyridine ring's electron density and the propensity for ether cleavage.
Ether Cleavage Reactions
The cleavage of the methyl C-O bond in the methoxy group of this compound represents a key transformation, converting the methoxy functionality into a hydroxyl group. This reaction is typically achieved under acidic or strongly nucleophilic conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
Acid-catalyzed cleavage involves the protonation of the ether oxygen, which enhances its leaving group ability. masterorganicchemistry.commasterorganicchemistry.com Subsequent nucleophilic attack by a halide ion, for instance, can proceed via either an S(_N)1 or S(_N)2 mechanism. wikipedia.org Given that the methyl group is primary, an S(_N)2 pathway is generally favored. libretexts.orgmasterorganicchemistry.com However, the specific reaction conditions and the nature of the substituents on the pyridine ring can influence the reaction pathway.
Alternatively, selective demethylation of methoxypyridine derivatives can be accomplished using specific reagents under controlled conditions. For instance, treatment with L-selectride in refluxing tetrahydrofuran (B95107) (THF) has been shown to effectively demethylate 4-methoxypyridine (B45360) to 4-hydroxypyridine (B47283) in good yield. researchgate.netelsevierpure.com This method offers a high degree of chemoselectivity, as demonstrated by the selective demethylation of a methoxypyridine moiety in the presence of a methoxybenzimidazole. researchgate.net
The general conditions for ether cleavage are summarized in the table below.
| Reagent(s) | Mechanism | Product(s) | Reference(s) |
| Strong Acid (e.g., HI, HBr) | S(_N)2 (typically for methyl ethers) | 2-(Bromomethyl)-6-chloro-pyridin-4-ol, Methyl Halide | wikipedia.orgmasterorganicchemistry.com |
| L-selectride in THF | Nucleophilic Demethylation | 2-(Bromomethyl)-6-chloro-pyridin-4-ol | researchgate.netelsevierpure.com |
Electronic Influence on Pyridine Ring Reactivity
The 4-methoxy group exerts a significant electronic influence on the pyridine ring, primarily through its electron-donating resonance effect. This donation of electron density increases the nucleophilicity of the pyridine nitrogen and activates the ring towards certain reactions. nih.gov However, the presence of the electron-withdrawing chloro group at the 6-position and the bromomethyl group at the 2-position counteracts this effect to some extent.
Studies on substituted pyridines have shown that electron-donating groups in the 4-position increase the electron density around the metal center in metal complexes, which can influence catalytic activity. nih.gov Conversely, electron-withdrawing groups decrease the electron density on the pyridine nitrogen, making metalation more challenging. nih.gov In the case of this compound, the net electronic effect on the pyridine ring will be a balance between the donating methoxy group and the withdrawing chloro and bromomethyl substituents. This balance dictates the reactivity of the pyridine nitrogen towards, for example, quaternization reactions.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally considered to be electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS). uoanbar.edu.iq The nitrogen atom's electronegativity deactivates the ring towards electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iq
In this compound, the situation is complex. The 4-methoxy group is an activating group and would typically direct electrophilic attack to the ortho positions (C3 and C5). uoanbar.edu.iq However, the 6-chloro and 2-bromomethyl groups are deactivating. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| -OCH(_3) | 4 | Electron-donating (resonance), Electron-withdrawing (inductive) | Ortho, Para-directing (activating) |
| -Cl | 6 | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para-directing (deactivating) |
| -CH(_2)Br | 2 | Electron-withdrawing (inductive) | Meta-directing (deactivating) |
Chemo- and Regioselectivity in Multi-functionalized Systems
The presence of multiple reactive sites in this compound—the bromomethyl group, the chloro group, the methoxy group, and the pyridine ring itself—raises questions of chemo- and regioselectivity in its reactions.
The bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution. The chloro group on the pyridine ring can also undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. The methoxy group can be cleaved as discussed previously.
The outcome of a reaction will depend on the nature of the reagent and the reaction conditions. For instance, a soft nucleophile would likely react preferentially at the bromomethyl position via an S(_N)2 reaction. A hard, strong base might favor deprotonation or attack at a different site.
Studies on related polysubstituted pyridines have demonstrated that chemoselective reactions can be achieved by carefully choosing catalysts and reaction conditions. For example, in palladium-catalyzed cross-coupling reactions, the relative reactivity of different leaving groups (e.g., -Br, -Cl, -OTf) can be exploited to achieve selective functionalization. nih.gov This suggests that selective transformations of this compound are feasible.
Advanced Mechanistic Elucidation Studies
Kinetic and Thermodynamic Studies
Kinetic studies measure the rate of a reaction and provide information about the transition state of the rate-determining step. Thermodynamic studies, on the other hand, provide information about the relative stability of reactants and products.
For the ether cleavage of the methoxy group, kinetic studies would help to elucidate the S(_N)1 versus S(_N)2 character of the reaction under different acidic conditions. Thermodynamic data would quantify the energy difference between the methoxy- and the corresponding hydroxy-pyridine.
In the context of nucleophilic substitution at the bromomethyl position, kinetic studies could determine the reaction order and the influence of the solvent and the nucleophile's nature on the reaction rate.
A study on the addition of methoxide (B1231860) ions to substituted benzaldehydes revealed that the forward rates of the addition reaction are significantly more sensitive to the effects of substituents than the reverse rates. rsc.org This suggests that for reactions involving the pyridine ring of this compound, the electronic nature of the substituents will have a pronounced effect on the kinetics of bond formation.
The table below outlines hypothetical kinetic and thermodynamic parameters that could be investigated for key reactions of this compound.
| Reaction | Kinetic Parameters to Study | Thermodynamic Parameters to Study |
| Ether Cleavage | Rate constants as a function of acid concentration and temperature; Activation energy (Ea) | Enthalpy ((\Delta)H) and Entropy ((\Delta)S) of reaction |
| Nucleophilic Substitution at -CH(_2)Br | Rate dependence on nucleophile and substrate concentration; Solvent effects | Equilibrium constant (Keq) for reversible reactions |
| Electrophilic Aromatic Substitution | Relative rates of substitution at C3 and C5 | Relative stability of isomeric products |
Further experimental investigation is required to populate such a table with concrete data for this compound.
Characterization of Reaction Intermediates
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the experimental and computational characterization of reaction intermediates derived from this compound. While the reactivity of substituted pyridines and benzylic halides is a broad area of chemical research, specific studies detailing the isolation, spectroscopic analysis (such as NMR, IR, or mass spectrometry), or trapping of transient species originating from this particular compound are not publicly available at this time.
The reactivity of the bromomethyl group suggests that nucleophilic substitution reactions would likely proceed through either a concerted (S_N2) or a stepwise (S_N1) mechanism, the latter involving a carbocation intermediate. The stability of such a pyridyl-methyl carbocation would be influenced by the electronic effects of the substituents on the pyridine ring. The chlorine atom at the 6-position is electron-withdrawing, which would be expected to destabilize a positive charge on the adjacent methyl group. Conversely, the methoxy group at the 4-position is electron-donating through resonance, which could offer some stabilization to a carbocation intermediate. The interplay of these opposing electronic factors would be critical in determining the predominant reaction pathway and the lifetime of any charged intermediates.
However, without specific experimental data or computational modeling for this compound, any discussion of its reaction intermediates remains speculative. Further research, including kinetic studies, low-temperature spectroscopy, and trapping experiments with various nucleophiles, would be necessary to elucidate the precise nature and characteristics of the intermediates involved in its reactions.
Derivatization and Advanced Functionalization Strategies Utilizing 2 Bromomethyl 6 Chloro 4 Methoxypyridine
Synthesis of Complex Heterocyclic Architectures
The construction of complex molecular frameworks, such as fused, spiro, and bridged systems, from simpler precursors is a cornerstone of modern synthetic chemistry. The utility of 2-(bromomethyl)-6-chloro-4-methoxypyridine as a starting material for these intricate architectures is a subject of scientific inquiry.
Fused Ring Systems
The synthesis of fused ring systems involves the formation of a new ring that shares one or more atoms with the original pyridine (B92270) core. Intramolecular cyclization reactions are a common strategy to achieve this. For this compound, this could theoretically be achieved by reacting the bromomethyl group with a nucleophile that is part of a substituent attached elsewhere on the pyridine ring. However, a review of available scientific literature does not provide specific examples or detailed research findings on the use of this compound in the synthesis of fused ring systems. General strategies for creating fused pyridines often involve the construction of the pyridine ring itself from acyclic precursors or the annulation of a new ring onto a pre-existing pyridine core through reactions like palladium-catalyzed cross-coupling followed by cyclization.
Spiro and Bridged Systems
Spirocyclic compounds feature two rings connected by a single common atom, while bridged systems have two rings connected by two or more common atoms. The synthesis of such systems often requires bifunctional starting materials or intramolecular bond formations that create the defining spiro or bridged junction.
Detailed studies specifically employing this compound for the synthesis of spiro or bridged heterocyclic systems are not readily found in the surveyed scientific literature. The creation of these architectures typically involves multi-step synthetic sequences, and while this compound could potentially be integrated into such a sequence, specific methodologies have not been reported.
Introduction of Diverse Chemical Functionalities
The functionalization of the this compound scaffold through the formation of new carbon-carbon and carbon-heteroatom bonds is key to creating a diverse range of derivatives.
Carbon-Carbon Bond Formations (e.g., Alkylation, Arylation, Alkynylation)
The reactive bromomethyl group is a prime site for C-alkylation reactions with various nucleophiles, such as organometallic reagents or enolates. Additionally, the chloro-substituent on the pyridine ring offers a handle for modern cross-coupling reactions.
Alkylation: The electrophilic nature of the benzylic-like bromide makes it susceptible to substitution by carbon nucleophiles.
Arylation and Alkynylation: The chloro group at the 6-position can potentially undergo cross-coupling reactions like the Suzuki-Miyaura (with boronic acids), Negishi (with organozinc reagents), or Sonogashira (with terminal alkynes) couplings. These reactions are powerful tools for forming C-C bonds but require a palladium or other transition metal catalyst. Specific examples of these couplings with this compound are not detailed in the available literature, but the principles of these reactions are well-established for other chloro-pyridines.
A summary of potential, though not specifically documented, C-C bond forming reactions is presented below.
| Reaction Type | Potential Reagents | Catalyst/Conditions | Potential Product |
| Alkylation | Grignard reagents (R-MgBr), Organolithium reagents (R-Li) | - | 2-(Alkyl)-6-chloro-4-methoxypyridine |
| Suzuki Coupling | Arylboronic acids (Ar-B(OH)₂) | Pd catalyst, Base | 2-(Bromomethyl)-6-aryl-4-methoxypyridine |
| Negishi Coupling | Organozinc reagents (R-ZnX) | Pd or Ni catalyst | 2-(Bromomethyl)-6-alkyl/aryl-4-methoxypyridine |
| Sonogashira Coupling | Terminal alkynes (R-C≡CH) | Pd catalyst, Cu co-catalyst, Base | 2-(Bromomethyl)-6-alkynyl-4-methoxypyridine |
Carbon-Heteroatom Bond Formations (e.g., Amination, Oxygenation, Thiolation)
The formation of bonds between the carbon framework of this compound and heteroatoms like nitrogen, oxygen, and sulfur opens up a vast chemical space for new derivatives.
Amination: The bromomethyl group can readily react with primary and secondary amines to form the corresponding amino-methyl derivatives. The chloro group can also be a site for amination, typically through a Buchwald-Hartwig amination, which uses a palladium catalyst to couple an amine with the aryl chloride. This reaction is very general for aryl halides, though specific application to this compound is not extensively documented.
Oxygenation and Thiolation: Alcohols, phenols, thiols, and thiophenols can act as nucleophiles to displace the bromide, leading to the formation of ethers and thioethers, respectively. Similarly, the chloro group could potentially be displaced by oxygen or sulfur nucleophiles under specific conditions, such as in a nucleophilic aromatic substitution or a transition-metal-catalyzed coupling.
Below is a table of potential C-heteroatom bond-forming reactions.
| Reaction Type | Nucleophile | Potential Product |
| Amination | Primary/Secondary Amine (R₂NH) | 2-(Aminomethyl)-6-chloro-4-methoxypyridine |
| Oxygenation | Alcohol/Phenol (R-OH) | 2-(Alkoxymethyl)-6-chloro-4-methoxypyridine |
| Thiolation | Thiol/Thiophenol (R-SH) | 2-(Alkylthiomethyl)-6-chloro-4-methoxypyridine |
Stereoselective Transformations
The introduction of chirality and the control of stereochemistry are crucial in the synthesis of many bioactive molecules. For this compound, stereoselective transformations could potentially be achieved through several avenues. For instance, the reaction of the bromomethyl group with a chiral nucleophile could lead to a diastereomeric or enantiomerically enriched product. Alternatively, if a prochiral center is created from the starting material, an asymmetric catalyst could be used to induce stereoselectivity in a subsequent reaction.
Despite the importance of stereoselective synthesis, there is a lack of specific research in the public domain detailing stereoselective transformations that utilize this compound as a substrate. General methods for asymmetric synthesis, such as catalytic asymmetric protonation or alkylation, exist but their application to this particular compound has not been reported.
Application of Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This approach is a powerful and well-established method for asymmetric synthesis. nih.gov
For a molecule like this compound, a chiral auxiliary could be employed to control the stereochemistry of reactions at the bromomethyl position. A hypothetical strategy would involve the reaction of a chiral amine, serving as the auxiliary, with a derivative of the pyridine, such as an acid chloride, to form a chiral amide. Subsequent alkylation at the alpha-position to the pyridine ring would be directed by the chiral auxiliary.
A prominent example of a versatile chiral auxiliary is pseudoephenamine. harvard.edu Amides derived from pseudoephenamine have demonstrated high diastereoselectivity in alkylation reactions, even for the formation of challenging quaternary carbon centers. nih.gov While direct application to our target compound is not documented, we can infer a potential reaction pathway.
Hypothetical Application with Pseudoephenamine:
Amide Formation: The this compound would first need to be converted to a carboxylic acid derivative. This could be achieved through a series of steps, for instance, conversion to a Grignard reagent followed by reaction with carbon dioxide. The resulting acid would then be coupled with a chiral auxiliary, such as (1S,2S)-pseudoephenamine, to form a chiral amide.
Diastereoselective Alkylation: The benzylic position of the pyridine ring could then be deprotonated to form an enolate, which would subsequently be alkylated. The stereochemical outcome of this alkylation would be controlled by the chiral auxiliary.
Auxiliary Cleavage: Following the alkylation, the chiral auxiliary can be cleaved under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid, or it can be converted to other functional groups like ketones or alcohols. harvard.edu
| Chiral Auxiliary | Reactant | Reaction Type | Diastereomeric Excess (d.e.) |
| Pseudoephenamine | α,α-disubstituted amides | Sequential enolization-alkylation | Generally high nih.gov |
| Oxazolidinones | N-acyl oxazolidinones | Aldol reactions | Often >95% wikipedia.org |
| Camphorsultam | N-enoyl camphorsultam | Michael additions | High diastereoselectivity wikipedia.org |
This table presents data for well-known chiral auxiliaries in reactions analogous to what might be applied to derivatives of this compound.
Asymmetric Catalysis in Functionalization
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. youtube.com This can be achieved through organocatalysis, transition-metal catalysis, or biocatalysis.
Transition-Metal Catalysis:
Transition-metal catalysis is a powerful tool for the functionalization of pyridines. For instance, enantioselective iridium-catalyzed allylic substitution has been successfully applied to 2-methylpyridines. nih.gov A similar strategy could be envisioned for this compound. The bromomethyl group could be converted into a nucleophilic species, which would then participate in an asymmetric allylic alkylation catalyzed by a chiral iridium complex.
Another relevant example is the rhodium-catalyzed C(sp²)-H functionalization of 4-aryl-5-pyrazolones, which proceeds with high enantioselectivity. nih.gov While this applies to C-H activation, it highlights the potential for chiral rhodium catalysts to control stereochemistry in reactions involving heterocyclic compounds.
A tandem dearomatization/enantioselective allylic alkylation of pyridines has also been reported, utilizing an iridium(I) catalyst for the initial dearomatization, followed by a palladium-catalyzed asymmetric allylic alkylation. nih.gov This methodology provides access to C-3-substituted tetrahydropyridines with excellent enantioselectivity.
| Catalytic System | Substrate Type | Reaction | Enantiomeric Excess (e.e.) |
| Ir/(S)-i-Pr-PHOX | 2-Methylpyridines | Allylic Substitution | Up to 98% nih.gov |
| Pd(OAc)₂ / Chiral Ligand | Pyridines | Tandem Dearomatization/Allylic Alkylation | Up to 97% nih.gov |
| Chiral SCpRh catalyst | 4-Aryl-5-pyrazolones | C(sp²)-H Functionalization/Annulation | Up to 98% nih.gov |
This table showcases the effectiveness of various asymmetric catalytic systems on pyridine and related heterocyclic substrates, suggesting potential avenues for the stereocontrolled functionalization of this compound.
Organocatalysis:
Asymmetric organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a major field in organic synthesis. youtube.com Proline and its derivatives are classic examples of organocatalysts that can effectively catalyze enantioselective transformations. youtube.com For this compound, an organocatalytic approach could potentially be used to introduce chirality. For example, the bromomethyl group could be transformed into a nucleophile that could then participate in an enantioselective addition to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine.
While specific applications of these advanced functionalization strategies to this compound are not yet reported in the literature, the principles and examples outlined above provide a solid foundation for future research in this area. The development of such methodologies would undoubtedly expand the utility of this versatile pyridine derivative in the synthesis of novel, enantiomerically pure compounds for a range of applications.
Strategic Utility in Complex Organic Molecule Synthesis
Implementation as a Key Building Block in Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. fiveable.meadvancechemjournal.comchemistry.coach Within this framework, 2-(bromomethyl)-6-chloro-4-methoxypyridine serves as a valuable "synthon," representing a substituted pyridyl-methyl cation or a related reactive species.
The primary disconnection strategy involving this building block targets the bond formed by the displacement of the bromide. This makes it an ideal precursor for molecules containing a 6-chloro-4-methoxypyridin-2-ylmethyl moiety. In a retrosynthetic sense, any complex target molecule featuring this substructure can be simplified by disconnecting the bond adjacent to the pyridine (B92270) ring, leading back to this compound and a suitable nucleophile.
Table 1: Retrosynthetic Disconnections Involving this compound
| Target Substructure | Disconnection | Precursors |
| R-CH₂-(6-chloro-4-methoxypyridin-2-yl) | C-N, C-O, C-S, or C-C bond formation | This compound + R-Nu (where Nu = N, O, S, or C-based nucleophile) |
| Fused heterocyclic systems | Intramolecular cyclization | A derivative of this compound with a tethered nucleophile |
The chloro and methoxy (B1213986) groups on the pyridine ring also play a crucial role in the retrosynthetic strategy. The methoxy group, being electron-donating, activates the pyridine ring towards certain electrophilic substitutions, although the primary reactivity is dominated by the bromomethyl group. The chloro atom provides a handle for subsequent cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the late-stage introduction of molecular complexity. nih.gov This dual reactivity allows for a modular approach in retrosynthesis, where the pyridylmethyl fragment can be installed first, followed by modification of the pyridine core.
Precursor for Advanced Chemical Intermediates with Defined Architectures
The inherent reactivity of this compound makes it an excellent starting material for the synthesis of more elaborate chemical intermediates. The bromomethyl group is highly susceptible to nucleophilic substitution, enabling the facile introduction of a wide array of functional groups.
Table 2: Synthesis of Advanced Intermediates from this compound
| Reactant | Reagent | Product | Intermediate Class |
| This compound | NaN₃ | 2-(Azidomethyl)-6-chloro-4-methoxypyridine | Azide (B81097), precursor for amines and N-heterocycles |
| This compound | KCN | (6-Chloro-4-methoxypyridin-2-yl)acetonitrile | Nitrile, precursor for carboxylic acids, amides, and amines |
| This compound | Ph₃P | (6-Chloro-4-methoxypyridin-2-ylmethyl)triphenylphosphonium bromide | Phosphonium (B103445) salt, precursor for Wittig reagents |
| This compound | R-SH, Base | 2-((Alkylthio)methyl)-6-chloro-4-methoxypyridine | Thioether |
| This compound | R₂NH | N-Alkyl-N-((6-chloro-4-methoxypyridin-2-yl)methyl)amine | Tertiary amine |
The resulting intermediates, such as azides, nitriles, and phosphonium salts, are themselves versatile building blocks. For instance, the corresponding azide can be readily converted into a primary amine via reduction, which can then be used in amide coupling or reductive amination reactions. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a different set of functionalities. The phosphonium salt is a direct precursor to a Wittig reagent, enabling the formation of carbon-carbon double bonds with aldehydes and ketones.
Furthermore, the chloro substituent on the pyridine ring can be targeted in subsequent steps. For example, a Suzuki coupling reaction could be employed to introduce an aryl or heteroaryl group at the 6-position, leading to complex biaryl structures that are common motifs in pharmaceuticals. nih.govwhiterose.ac.uk This sequential functionalization allows for the construction of intermediates with precisely controlled three-dimensional structures.
Role in the Total Synthesis of Natural Products and Analogues
While specific examples of the use of this compound in the total synthesis of natural products are not yet prominently featured in the literature, its potential is significant based on the known chemistry of substituted pyridines. illinois.eduwikipedia.org Many natural products and biologically active molecules contain substituted pyridine cores. illinois.edu The unique substitution pattern of this building block makes it an attractive starting point for the synthesis of analogues of these natural products, where systematic modification of the structure is desired to probe structure-activity relationships (SAR). nih.gov
For example, in the synthesis of a hypothetical natural product analogue containing a 6-substituted-4-methoxypyridin-2-ylmethyl ether linkage, this compound would be an ideal starting material. The synthesis would involve the initial coupling of the building block with a hydroxyl-containing fragment of the natural product. The resulting intermediate could then undergo a cross-coupling reaction at the chloro position to install a variety of substituents, allowing for the rapid generation of a library of analogues.
The development of novel synthetic routes to complex molecules often relies on the availability of new, highly functionalized building blocks. ubc.casciencedaily.com Compounds like this compound, with their multiple, orthogonally reactive sites, are poised to play an increasingly important role in enabling the efficient and convergent synthesis of the next generation of complex organic molecules, including novel pharmaceuticals and agrochemicals.
Role in Medicinal Chemistry Research
Design and Synthesis of Pyridine-Based Lead Compounds as Building Blocks
The design and synthesis of novel lead compounds are fundamental to the drug discovery process. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. 2-(Bromomethyl)-6-chloro-4-methoxypyridine serves as a key building block in the construction of such pyridine-based lead compounds.
The utility of this compound stems from the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups and molecular scaffolds, enabling the systematic construction of libraries of diverse pyridine (B92270) derivatives. For instance, the bromomethyl moiety can be reacted with amines, thiols, alcohols, and carbanions to forge new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively.
The synthesis of various substituted pyridines is well-documented in the scientific literature, highlighting the versatility of halogenated pyridine precursors in generating molecular diversity. rsc.orgjscimedcentral.com The presence of the chloro and methoxy (B1213986) groups on the pyridine ring of This compound further influences its reactivity and provides additional points for chemical modification. The chloro group can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, while the methoxy group can be demethylated to reveal a hydroxyl group, which can then be further functionalized. This multi-functional nature allows chemists to rapidly assemble complex molecular architectures around the central pyridine core.
While specific examples detailing the direct use of This compound in the synthesis of a named lead compound are not prevalent in publicly available literature, numerous patents describe the synthesis of related chloromethyl and bromomethyl pyridine derivatives as key intermediates in the preparation of biologically active molecules. For example, the preparation of 2-chloro-5-chloromethylpyridine is a crucial step in the synthesis of certain insecticides. justia.com Similarly, processes for producing 3-amino-2-chloro-4-methylpyridine, a key intermediate for the HIV-1 reverse transcriptase inhibitor nevirapine, have been extensively developed. google.com These examples underscore the industrial and academic importance of such halogenated methylpyridines as versatile synthons for constructing complex and pharmacologically relevant molecules.
Structure-Activity Relationship (SAR) Studies of Derivatives (focused on chemical modifications and their impact on reactivity or further transformations)
Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The chemical tractability of This compound makes it an excellent starting point for SAR explorations. Modifications to this scaffold can be systematically made to probe the key interactions between a molecule and its biological target.
The primary site for chemical modification is the highly reactive bromomethyl group. numberanalytics.com By varying the nucleophile that displaces the bromide, a wide array of derivatives can be synthesized. For example, reaction with different amines can introduce various side chains, allowing for the exploration of the steric and electronic requirements of a binding pocket. The nature of the substituent introduced can have a profound impact on the reactivity of the resulting molecule in subsequent transformations.
A study on a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential imaging agents for nicotinic acetylcholine (B1216132) receptors provides a relevant example of SAR on a similar pyridine scaffold. nih.gov In this study, modifications to the pyridine ring and its substituents led to significant changes in binding affinity, with some derivatives exhibiting picomolar potency. nih.gov This highlights how subtle changes to the substitution pattern on a pyridine core can dramatically influence biological activity.
| Compound | Modification | Potential Impact on Reactivity/Properties |
| 2-(Aminomethyl)-6-chloro-4-methoxypyridine | Replacement of bromo with an amino group | Introduction of a basic center, potential for further derivatization. |
| 2-(Thiomethyl)-6-chloro-4-methoxypyridine | Replacement of bromo with a thiol group | Increased nucleophilicity of the sulfur atom, potential for metal coordination. |
| 2-(Hydroxymethyl)-6-chloro-4-methoxypyridine | Replacement of bromo with a hydroxyl group | Introduction of a hydrogen bond donor/acceptor, potential for esterification or etherification. |
| 2-(Bromomethyl)-4-hydroxy-6-chloropyridine | Demethylation of the methoxy group | Increased acidity, potential for different substitution patterns. |
Development of Chemical Probes for Molecular Target Engagement Studies (e.g., alkylating agents)
Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for target identification, validation, and for understanding the downstream consequences of modulating a specific protein's function. The inherent reactivity of This compound makes it a promising scaffold for the development of chemical probes, particularly those that act as alkylating agents.
The bromomethyl group is a potent electrophile that can react with nucleophilic residues on proteins, such as the thiol group of cysteine or the imidazole (B134444) group of histidine. This ability to form a covalent bond with a target protein is a key feature of many chemical probes. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the This compound scaffold, researchers can create probes to visualize the localization of a target protein within a cell or to isolate and identify the protein from a complex mixture.
The concept of using reactive electrophiles to create covalent inhibitors and chemical probes is a well-established strategy in chemical biology. For instance, chloropyrimidines have been identified as covalent inhibitors of the kinase MSK1, acting through an SNAr reaction with a cysteine residue. nih.gov Similarly, 4-chloro-pyrazolopyridines have been developed as tunable electrophiles for chemoproteomic profiling. iu.edu These examples demonstrate the power of using halogenated heterocyclic compounds to target specific nucleophilic residues in the proteome.
The reactivity of the bromomethyl group in This compound can be modulated by the electronic properties of the pyridine ring, which are influenced by the chloro and methoxy substituents. numberanalytics.com This allows for the fine-tuning of the probe's reactivity to achieve the desired balance between target engagement and off-target effects. A highly reactive probe may label many proteins indiscriminately, while a less reactive probe may not label its intended target efficiently. Therefore, the ability to modulate the electrophilicity of the bromomethyl group is a significant advantage in the design of specific and effective chemical probes.
Ligand Design for Metal Complexes with Potential Chemical Biology Applications
The pyridine nitrogen atom in This compound provides a coordination site for metal ions, making this compound and its derivatives attractive ligands for the design of metal complexes with applications in chemical biology. Metal complexes are used in a variety of biological applications, including as imaging agents, therapeutic agents, and catalysts for biological reactions.
The synthesis of bimetallic complexes with pyridine-based ligands has been an area of active research. rsc.orgjscimedcentral.comacs.orgrsc.orgacs.org These complexes can exhibit unique electronic and catalytic properties that are not observed in their monometallic counterparts. The design of the bridging ligand is crucial for controlling the distance and orientation of the metal centers, which in turn dictates the properties of the complex. The versatility of the This compound scaffold allows for the incorporation of additional coordinating groups through reaction at the bromomethyl position. For example, reaction with a molecule containing another pyridine ring or a different chelating group can lead to the formation of multidentate ligands capable of binding to one or more metal centers.
The development of bimetallic ruthenium(II) and osmium(II) terpyridine complexes showcases the potential of designing sophisticated metal-ligand architectures with interesting photophysical properties. acs.org While not directly employing the subject compound, this research highlights the principles of using functionalized pyridine ligands to construct multi-metallic assemblies. Furthermore, bimetallic copper(I) complexes with pyridine-bridged bis(1,2,3-triazole-5-ylidene) ligands have been shown to be effective catalysts for hydroboration reactions. rsc.org
Spectroscopic and Computational Elucidation of 2 Bromomethyl 6 Chloro 4 Methoxypyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2-(Bromomethyl)-6-chloro-4-methoxypyridine, both ¹H and ¹³C NMR would provide crucial connectivity information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The methoxy (B1213986) group (-OCH₃) protons would typically appear as a sharp singlet. The chemical shift of this group can be influenced by the electronic environment of the pyridine (B92270) ring. The bromomethyl (-CH₂Br) protons would also present as a singlet, significantly downfield due to the deshielding effect of the adjacent bromine atom. The two aromatic protons on the pyridine ring will appear as singlets or doublets depending on their coupling, providing information about their relative positions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbon of the methoxy group is expected in the upfield region of the spectrum. The carbon of the bromomethyl group will also have a characteristic chemical shift. The pyridine ring carbons will appear in the aromatic region, with their specific shifts influenced by the chloro, methoxy, and bromomethyl substituents.
A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structures. pdx.edu
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet |
| Bromomethyl (-CH₂Br) | 4.5 - 4.8 | Singlet |
| Aromatic Proton (C3-H) | 6.8 - 7.0 | Singlet |
| Aromatic Proton (C5-H) | 7.2 - 7.4 | Singlet |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₇BrClNO, the expected monoisotopic mass is approximately 234.94 g/mol . guidechem.com
In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) would be observed, corresponding to this mass. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be expected for the molecular ion and any fragments containing these halogens. The relative abundance of the M and M+2 peaks would provide clear evidence for the presence of one bromine and one chlorine atom.
Common fragmentation pathways would likely involve the loss of the bromine atom (Br•) or the entire bromomethyl group (•CH₂Br). Cleavage of the methoxy group (•OCH₃ or CH₃•) is another plausible fragmentation route. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic, -CH₂- and -CH₃) | 2850 - 3000 |
| C=N and C=C stretch (pyridine ring) | 1400 - 1600 |
| C-O stretch (methoxy) | 1000 - 1300 (asymmetric and symmetric) |
| C-Cl stretch | 600 - 800 |
| C-Br stretch | 500 - 600 |
The presence and position of these bands provide strong evidence for the key functional groups within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring system in this compound is a chromophore that will absorb UV light, leading to π → π* and n → π* transitions. The substitution pattern on the pyridine ring, including the electron-donating methoxy group and the electron-withdrawing chloro and bromomethyl groups, will influence the wavelength of maximum absorption (λ_max). A study on the electronic spectrum of the related compound 2-chloro-6-methoxypyridine (B123196) showed electronic transitions that can be compared with theoretical calculations. documentsdelivered.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would confirm the substitution pattern on the pyridine ring and the conformation of the bromomethyl and methoxy groups relative to the ring.
Furthermore, the crystal packing analysis would reveal intermolecular interactions such as halogen bonding (C-Br···N or C-Cl···N), hydrogen bonding (if any adventitious water is present), and π-π stacking interactions between the pyridine rings. These interactions are crucial for understanding the solid-state properties of the compound. While a crystal structure for the title compound is not publicly available, the structures of related compounds like 2-(chloromethyl)pyridine (B1213738) have been determined, providing insights into potential packing motifs. researchgate.net
Computational Chemistry Approaches
Computational chemistry offers powerful tools to complement experimental data and to predict molecular properties.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. By performing DFT calculations, one can obtain an optimized molecular geometry for this compound. This calculated geometry can be compared with experimental data from X-ray crystallography, if available.
DFT calculations can also predict various spectroscopic properties. For instance, theoretical NMR chemical shifts can be calculated and compared with experimental values to aid in spectral assignment. Vibrational frequencies from DFT calculations can be used to interpret experimental IR and Raman spectra. documentsdelivered.com Additionally, DFT can be employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), providing insights into the molecule's reactivity and electronic properties. scispace.com
| Computational Method | Predicted Property |
| DFT (e.g., B3LYP/6-31G*) | Optimized molecular geometry (bond lengths, angles) |
| NMR chemical shifts (¹H, ¹³C) | |
| Vibrational frequencies (IR, Raman) | |
| HOMO-LUMO energy gap | |
| Molecular electrostatic potential |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. While often applied to larger systems like biomolecules, MD can also be valuable for smaller molecules to explore their conformational landscape. For the title compound, MD simulations could be used to study the rotational freedom of the bromomethyl and methoxy groups and to identify the most stable conformations in different solvent environments. This information is complementary to the static picture provided by geometry optimization and can be particularly useful for understanding the molecule's behavior in solution.
Quantum Chemical Calculations for Reaction Mechanism Prediction
Quantum chemical calculations have emerged as a powerful tool for elucidating reaction mechanisms, predicting the reactivity of molecules, and guiding the synthesis of novel compounds. chemrxiv.orgrsc.org In the context of this compound and its derivatives, computational methods, particularly Density Functional Theory (DFT), offer profound insights into their chemical behavior. ias.ac.in These calculations can model reaction pathways, determine the energies of transition states and intermediates, and rationalize the selectivity observed in chemical transformations. rsc.orgnih.gov
The reactivity of substituted pyridines is a subject of extensive computational study. ias.ac.in For a molecule like this compound, DFT calculations can be employed to predict its nucleophilic and electrophilic sites. The Fukui function and dual descriptor f(2)(r) are conceptual DFT-based reactivity descriptors that can identify the atoms most susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, the bromomethyl group is an electrophilic site, prone to nucleophilic substitution, a fundamental reaction for introducing various functional groups.
Computational studies can predict the feasibility of different reaction pathways. For example, in a nucleophilic substitution reaction at the bromomethyl group, DFT calculations can model the potential energy surface for both SN1 and SN2 mechanisms. By calculating the activation energies for each pathway, researchers can predict which mechanism is more likely to occur under specific reaction conditions. These theoretical investigations can also clarify the role of solvents and catalysts in the reaction mechanism. nih.gov
Furthermore, quantum chemical calculations can be used to understand the influence of the substituents on the pyridine ring—the chloro and methoxy groups—on the reactivity of the bromomethyl group. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can significantly affect the charge distribution within the molecule and, consequently, its reactivity. nih.gov DFT calculations can quantify these effects by analyzing the molecular orbitals and charge distribution.
A theoretical investigation into the reaction of this compound with a nucleophile, such as an amine or a thiol, would typically involve the following steps:
Optimization of the ground state geometries of the reactants, products, and any intermediates.
Location of the transition state structures connecting the reactants to the products.
Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle point for transition states).
Calculation of the reaction energies and activation barriers to determine the thermodynamics and kinetics of the reaction.
These computational insights are invaluable for designing synthetic routes to new derivatives of this compound and for understanding the fundamental aspects of their chemical reactivity. diva-portal.org
Future Research Directions
Development of More Sustainable and Environmentally Benign Synthetic Routes
The advancement of green chemistry is crucial for modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.netbiosynce.com Future research on 2-(Bromomethyl)-6-chloro-4-methoxypyridine should prioritize the development of synthetic protocols that align with these principles.
Current synthetic methods for functionalized pyridines often rely on multi-step processes that may involve harsh reagents and organic solvents. researchgate.net Research should focus on creating more atom-economical and environmentally friendly pathways. Key areas for exploration include:
One-Pot and Multicomponent Reactions (MCRs): Designing a convergent synthesis where multiple starting materials react in a single vessel to form the target molecule can significantly improve efficiency. researchgate.netresearchgate.netmdpi.com MCRs reduce the need for intermediate purification steps, saving time, resources, and solvent. researchgate.net
Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. biosynce.com Research should investigate the use of water, supercritical fluids, or bio-based solvents for the synthesis of this compound and its precursors. nih.gov
Alternative Energy Sources: Microwave-assisted nih.gov and ultrasonic-assisted synthesis researchgate.net have been shown to accelerate reaction times, increase yields, and reduce energy consumption in the formation of pyridine (B92270) derivatives. Applying these techniques could streamline the production of this compound.
Catalysis with Earth-Abundant Metals: Many cross-coupling reactions use precious metal catalysts like palladium. biosynce.com Future work should explore the use of catalysts based on more abundant and less toxic metals, such as iron, to perform the necessary chemical transformations. rsc.org
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Feature | Conventional Synthesis | Future Green Synthesis |
| Solvents | Often uses chlorinated hydrocarbons or other volatile organic compounds (VOCs). | Employs water, ethanol, or solvent-free conditions. nih.govnih.gov |
| Catalysts | May rely on precious metals (e.g., Palladium, Rhodium). | Utilizes earth-abundant metals (e.g., Iron) or organocatalysts. rsc.org |
| Energy | Typically requires prolonged heating under reflux. | Utilizes microwave or ultrasound for rapid heating and shorter reaction times. nih.gov |
| Efficiency | Often involves multiple steps with purification of intermediates. | Focuses on one-pot or multicomponent reactions to improve atom economy. researchgate.net |
| Waste | Generates significant solvent and reagent waste. | Designed to minimize byproducts and allow for easier catalyst recycling. |
Exploration of Novel Catalytic Transformations and C-H Activation Strategies
Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for modifying molecular scaffolds without the need for pre-functionalized starting materials. researchgate.netbeilstein-journals.org For this compound, the pyridine ring possesses C-H bonds at positions 3 and 5, which are challenging to functionalize directly due to the electronic nature of the pyridine ring. researchgate.net
Future research should focus on applying modern catalytic methods to selectively modify these positions. This would open up pathways to novel analogues that are otherwise difficult to synthesize. Key research avenues include:
Meta-Selective C-H Functionalization: The meta-positions of pyridines are notoriously difficult to activate. researchgate.netinnovations-report.com Developing or adapting recently discovered catalytic systems that employ directing groups or exploit temporary de-aromatization could enable the introduction of new functional groups at the C-3 or C-5 positions of the pyridine core. innovations-report.com
Late-Stage Functionalization: C-H activation strategies are particularly valuable for late-stage functionalization, where a complex molecule can be modified in the final steps of a synthesis. innovations-report.com This would allow for the rapid creation of a library of derivatives from this compound for screening purposes.
Transition-Metal Catalysis: Research into heterobimetallic catalysts or complexes involving iridium, rhodium, or palladium could uncover new reactivities for the C-H bonds on the pyridine ring. beilstein-journals.orgacs.org For instance, boryl pincer complexes have shown promise in directing the activation of C-H bonds in pyridines. acs.org
Photoredox Catalysis: Light-mediated reactions offer mild conditions for generating reactive radical species that can participate in C-H functionalization, providing alternative pathways to traditional thermal methods.
Integration with Chemoinformatics and High-Throughput Synthesis Methodologies
The intersection of chemistry with data science and automation can dramatically accelerate the discovery of new molecules with desired properties. For a versatile building block like this compound, these integrated approaches are particularly promising.
Computational Screening and Library Design: Chemoinformatics tools can be used to design virtual libraries of derivatives based on the this compound scaffold. By calculating properties such as electronic structure, solubility, and potential binding affinities to biological targets, researchers can prioritize the synthesis of compounds with the highest probability of success. rsc.org
High-Throughput Synthesis (HTS): Once promising candidates are identified computationally, HTS platforms can be used to rapidly synthesize and purify small quantities of these compounds in parallel. This allows for the efficient creation of a physical library of novel molecules for subsequent testing in biological assays or materials science applications.
Predictive Modeling: By combining experimental data from HTS with computational models, machine learning algorithms can be trained to predict the properties of yet-unsynthesized derivatives. This iterative cycle of prediction, synthesis, and testing can guide research toward compounds with optimized characteristics more efficiently than traditional, intuition-driven approaches.
Potential Applications in Advanced Materials Science
While substituted pyridines are well-established in pharmaceuticals, their unique electronic properties also make them attractive components for advanced materials. researchgate.net The specific functional groups on this compound—a site for polymerization (bromomethyl), a tunable electronic substituent (chloro), and an electron-donating group (methoxy)—provide a rich platform for materials innovation.
Future research should explore the incorporation of this compound into various classes of materials:
Organic Electronics: Pyridine derivatives are used in organic light-emitting devices (OLEDs) and organic semiconductors due to their electron-transporting capabilities. rsc.orggoogle.com The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom could make polymers or small molecules derived from this compound suitable as electron-transport or emissive layer materials. rsc.org The methoxy (B1213986) group can further tune the electronic properties.
Functional Polymers: The bromomethyl group is a versatile handle for initiating polymerization or for post-polymerization functionalization. Research could focus on creating polymers with novel properties, such as flame retardancy (due to the bromine and chlorine content) or specific sensory capabilities. Silyl-substituted pyridines have been used to create hydroxyl-terminated polymers, suggesting a pathway for creating functional materials. mdpi.com
Corrosion Inhibitors: Organic compounds containing heteroatoms like nitrogen and functional groups capable of interacting with metal surfaces are effective corrosion inhibitors. rsc.orgresearchgate.net Pyridine-functionalized graphene oxides have demonstrated potential in this area. rsc.orgresearchgate.net Derivatives of this compound could be synthesized and tested for their ability to form protective layers on metal surfaces.
Table 2: Potential Material Science Applications and Key Functional Groups
| Application Area | Relevant Functional Group(s) | Potential Role of the Compound |
| Organic Semiconductors | Pyridine ring, Chloro group, Methoxy group | As an electron-transport material or a component in a luminescent layer. google.com |
| Functional Polymers | Bromomethyl group | As a monomer or an initiator for polymerization reactions. mdpi.com |
| Corrosion Inhibitors | Pyridine Nitrogen, Chloro group | To adsorb onto metal surfaces and form a protective, anti-corrosive film. rsc.org |
| Advanced Coatings | Bromo and Chloro groups | To impart properties such as flame retardancy or hydrophobicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
